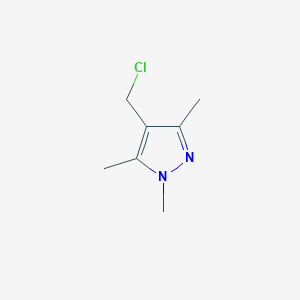![molecular formula C7H10N2O B12960146 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one CAS No. 13753-98-5](/img/structure/B12960146.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the tetrahydro moiety.
Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
Pyrido[1,2-a]pyrimidine: A related compound with an additional nitrogen atom in the ring structure.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one is unique due to its tetrahydro moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable scaffold in drug design and development.
Propiedades
Número CAS |
13753-98-5 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H10N2O/c10-7-5-8-6-3-1-2-4-9(6)7/h1-5H2 |
Clave InChI |
WPBWOEFILDFNHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=NCC2=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)



![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)

![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)




